5-Cyclopentylthiophene-3-carbaldehyde
Description
Properties
IUPAC Name |
5-cyclopentylthiophene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS/c11-6-8-5-10(12-7-8)9-3-1-2-4-9/h5-7,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXVQLRVBQLRHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Cyclopentylthiophene-3-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article summarizes the current research findings regarding its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of cyclopentyl thiophene derivatives with suitable aldehydes or carboxylic acids. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. For instance, it has shown effectiveness against:
- Bacteria : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- Fungi : Candida albicans and Aspergillus niger.
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
Research indicates that this compound possesses anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including:
- Acute Myeloid Leukemia (AML) : Demonstrated an IC50 value of approximately 0.003 µM in MOLM-13 cells .
- Small Cell Lung Cancer (SCLC) : Exhibited significant cytotoxicity with an IC50 value of 0.0005 µM .
The mechanism of action appears to involve the modulation of pro-inflammatory cytokines, which are crucial in tumor progression and metastasis.
Case Studies and Research Findings
A number of case studies highlight the biological activity of this compound:
- In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes and improved survival rates compared to control groups. The compound's ability to penetrate biological membranes enhances its therapeutic potential.
- Mechanistic Studies : Investigations into the molecular mechanisms revealed that this compound may inhibit specific signaling pathways involved in cell proliferation and survival, such as the NF-kB pathway.
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The substituent at the 5-position of the thiophene ring significantly influences melting points, solubility, and spectral characteristics.
Key Observations :
- Melting Points: Bulky aromatic substituents (e.g., carbazole in 6a) increase melting points compared to smaller groups (e.g., dibromo in 3). This compound is expected to exhibit a lower melting point than 6a due to the non-planar cyclopentyl group reducing crystal packing efficiency.
- IR Spectroscopy: The C=O stretch (~1670–1590 cm⁻¹) is consistent across analogs, while substituent-specific peaks (e.g., C-Br in 3, C-N in 6b/6c) provide diagnostic markers.
Electronic and Optical Properties
Substituents modulate electronic properties:
- Electron-Withdrawing Groups : The dibromo substituent in 3 reduces electron density at the thiophene core, shifting absorption spectra to shorter wavelengths.
- Electron-Donating Groups: Diphenylamino groups in 6b/6c enhance conjugation, leading to redshifted absorption. The cyclopentyl group, being moderately electron-donating, may induce intermediate electronic effects.
Notes
- Further experimental studies are needed to validate predicted properties, particularly regarding optoelectronic behavior.
Q & A
Q. What are the common synthetic routes for 5-Cyclopentylthiophene-3-carbaldehyde?
Methodological Answer: The synthesis typically involves functionalization of the thiophene core. A common approach includes:
- Bromination : Introducing bromine at specific positions using reagents like Br₂ in chloroform under inert atmosphere (Ar), followed by purification via column chromatography .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling to attach cyclopentyl groups, employing Pd(PPh₃)₂Cl₂ as a catalyst and K₂CO₃ as a base in toluene/water mixtures .
- Oxidation : Controlled oxidation of alcohol intermediates to the aldehyde group using mild oxidizing agents (e.g., PCC or TEMPO/oxone systems) to avoid over-oxidation.
Q. What characterization techniques are essential for confirming the structure of this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and aldehyde proton resonance (δ ~9.8–10.0 ppm) .
- FT-IR : Detection of the carbonyl stretch (ν ~1670–1680 cm⁻¹) for the aldehyde group .
- Mass Spectrometry : High-resolution MS to verify molecular ion peaks and isotopic patterns.
- X-ray Crystallography : For unambiguous structural confirmation using SHELXL or similar software .
Q. How can researchers ensure purity during synthesis?
Methodological Answer:
Q. What solvents and conditions are optimal for storing this compound?
Methodological Answer:
Q. How is the reactivity of the aldehyde group exploited in downstream applications?
Methodological Answer: The aldehyde serves as a versatile handle for:
- Condensation Reactions : Formation of Schiff bases with amines for coordination chemistry .
- Nucleophilic Additions : Grignard or organozinc reagents to generate secondary alcohols .
Advanced Research Questions
Q. How can low yields in cross-coupling steps be addressed during synthesis?
Methodological Answer:
- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ with ligand systems like SPhos) to enhance efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time and improve yields via controlled heating .
- Pre-activation of Boronic Acids : Use pinacol ester derivatives for improved stability and reactivity.
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?
Methodological Answer:
Q. How can computational methods predict the electronic properties of this compound?
Methodological Answer:
Q. What experimental designs mitigate air sensitivity in catalytic applications?
Methodological Answer:
Q. How can researchers optimize crystallization for X-ray diffraction studies?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
